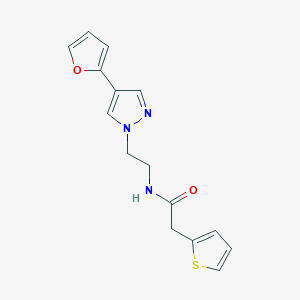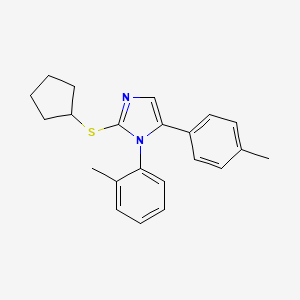
N-((3-(1-甲基-1H-吡唑-4-基)吡嗪-2-基)甲基)新戊酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)pivalamide is a useful research compound. Its molecular formula is C14H19N5O and its molecular weight is 273.34. The purity is usually 95%.
The exact mass of the compound N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)pivalamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 利什曼原虫病是一种被忽视的热带病,影响着全世界数百万人。合成的吡唑衍生物,包括化合物 13,对利什曼原虫埃塞俄比亚种临床分离株表现出有效的抗利什曼原虫活性。 化合物 13 表现出优异的抗前鞭毛体活性,优于米替福辛和两性霉素 B 胆酸盐等标准药物 .
- 分子对接研究:化合物 13 的体外活性通过对 Lm-PTR1(一种靶酶)进行的分子对接研究得到证实。 它在 Lm-PTR1 口袋中的良好结合模式有助于其功效 .
- 疟疾仍然是一个全球性的健康问题。肼偶联的吡唑衍生物,特别是化合物 14 和 15,对伯氏疟原虫表现出明显的抑制作用。 化合物 15 实现了 90.4% 的抑制率,突出了其作为抗疟疾药物的潜力 .
- 吡唑骨架通常表现出抗菌作用。 虽然关于这种化合物的具体数据有限,但探索其抗菌潜力可能是有价值的 .
- 一些吡唑衍生物表现出除草作用。 调查这种化合物是否具有类似的性质可能很有趣 .
利什曼原虫病活性
抗疟疾潜力
抗菌特性
除草活性
总之,N-((3-(1-甲基-1H-吡唑-4-基)吡嗪-2-基)甲基)新戊酰胺具有作为抗利什曼原虫病、抗疟疾和可能抗菌化合物的潜力。进一步跨不同领域的深入研究可以揭示其额外的应用,并加深我们对其药理作用的理解。 🌟 .
属性
IUPAC Name |
2,2-dimethyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-14(2,3)13(20)17-8-11-12(16-6-5-15-11)10-7-18-19(4)9-10/h5-7,9H,8H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICWEFQIQVREIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC=CN=C1C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


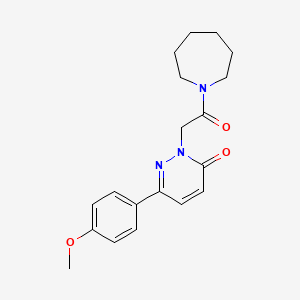

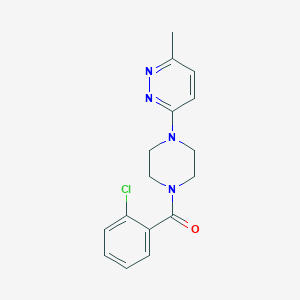
![3-Chloro-2-(chloromethyl)benzo[b]thiophene](/img/structure/B2547258.png)
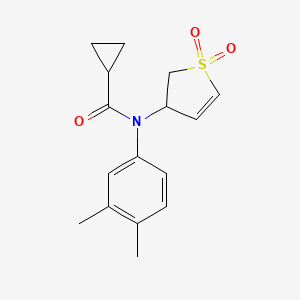
![N-(3-cyanophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2547261.png)
![(3-Chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2547262.png)


